

Dutogliptin Tartrate: A Technical Guide to Synthesis and Chemical Properties

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Compound of Interest

Compound Name: Dutogliptin Tartrate

Cat. No.: B1670995

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Introduction

Dutogliptin Tartrate is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. As a member of the gliptin class, it is developed for the treatment of type 2 diabetes mellitus. The active moiety, Dutogliptin, is a boronic acid-based compound that irreversibly binds to DPP-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP), thereby enhancing the body's natural glucose-dependent insulin secretion and suppressing glucagon release. This document provides a detailed overview of the chemical properties, synthesis, mechanism of action, and analytical considerations for **Dutogliptin Tartrate**.

Chemical and Physical Properties

Dutogliptin Tartrate is the L-tartaric acid salt of Dutogliptin. The tartrate salt form enhances the water solubility of the active compound. Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |
|----------------------------|---|-----------|
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid; [(2R)-1-[2-[[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid | |
| Synonyms | PHX-1149, PHX1149T, 79QH89EV9M | |
| CAS Number | 890402-81-0 | |
| Molecular Formula | C ₁₄ H ₂₆ BN ₃ O ₉ | |
| Molecular Weight | 391.18 g/mol | |
| Predicted Water Solubility | 6.93 mg/mL | |
| pKa (Strongest Acidic) | 8.63 (Predicted) | |
| pKa (Strongest Basic) | 10.1 (Predicted) | |
| Biological Half-Life | 10-13 hours | |

Solubility

Dutogliptin Tartrate is characterized as a water-soluble compound. A predicted aqueous solubility for the active moiety is 6.93 mg/mL. The tartrate salt form is specifically utilized to improve the solubility profile of the dutogliptin base.

Stability

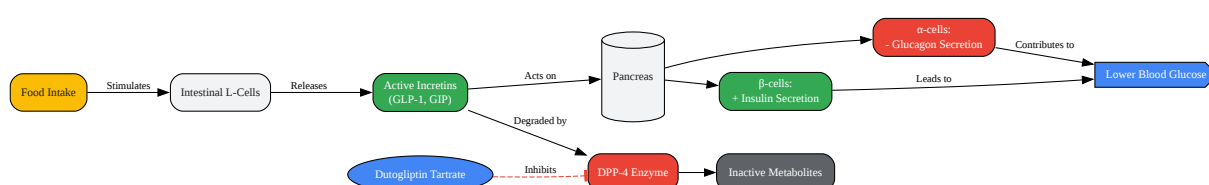
Detailed public information on the stability of **Dutogliptin Tartrate** under various pH and temperature conditions is limited. As a general practice for many pharmaceutical compounds, stability is a critical parameter determined during formulation development. For laboratory use, suppliers recommend storing the compound at room temperature. Boronic acid-containing compounds can be susceptible to degradation, and peptidomimetic structures can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures. Therefore, storage in a dry, controlled environment is advisable.

Synthesis of Dutogliptin Tartrate

The synthesis of **Dutogliptin Tartrate** involves the coupling of two key pyrrolidine-based intermediates followed by salt formation. A representative synthetic approach is outlined below, based on available literature.

Synthesis Workflow Diagram

The overall synthesis can be visualized as a multi-step process beginning with the preparation of a key boronic acid intermediate.



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